molecular formula C19H13F2N3O B2940628 5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358830-67-7

5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2940628
CAS RN: 1358830-67-7
M. Wt: 337.33
InChI Key: BVNAGQJFUFIVBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a bicyclic structure containing two nitrogen atoms. The 4-fluorobenzyl and 4-fluorophenyl substituents would add additional aromaticity to the molecule .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Pyrazolo Derivatives : Research has shown the synthesis of various pyrazolo derivatives, including those similar to the compound , indicating its potential use in the creation of selective antagonists for the A2A adenosine receptor or as lead compounds for pesticides (Xiao et al., 2008).

  • Electrochemical Properties in Ionic Liquids : Investigations into the electrochemical properties of fluorinated pyrazoles in ionic liquids have been conducted, suggesting potential applications in developing sustainable methods for obtaining various pyrazole compounds (Costea et al., 2014).

  • Anticancer Activity : Novel fluoro-substituted compounds, structurally related to pyrazoles, have been synthesized and tested for anticancer activity, indicating a potential application of similar compounds in cancer treatment research (Hammam et al., 2005).

Pharmacological Potential

  • Anti-inflammatory and Analgesic Activities : Research has been done on similar compounds with fluorobenzyl groups, demonstrating significant anti-inflammatory and analgesic activities, suggesting a potential pharmacological application of the compound (Khalifa & Abdelbaky, 2008).

  • GPR39 Agonists Modulated by Zinc : Studies identifying kinase inhibitors as novel GPR39 agonists, which are structurally similar to the compound , suggest its potential use in G protein-coupled receptor research (Sato et al., 2016).

  • In Vitro Cytotoxic Activity : Compounds related to the fluorine-containing pyrazoles have been investigated for their in vitro cytotoxic activity against various cancer cell lines, implying potential use in cancer research (Hassan et al., 2014).

properties

IUPAC Name

2-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O/c20-15-5-1-13(2-6-15)12-23-9-10-24-18(19(23)25)11-17(22-24)14-3-7-16(21)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNAGQJFUFIVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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